molecular formula C20H18N4O4S B2647983 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-60-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2647983
CAS No.: 941968-60-1
M. Wt: 410.45
InChI Key: KDZNLAAKQDXORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a benzodioxole moiety at the N-terminal and a urea-linked m-tolyl group at the C-terminal. Its core structure combines a thiazole ring, a carboxamide linker, and a benzodioxolylmethyl substituent, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-3-2-4-14(7-12)22-19(26)24-20-23-15(10-29-20)18(25)21-9-13-5-6-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNLAAKQDXORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the thiazole ring: This step often involves the condensation of α-haloketones with thiourea under basic conditions.

    Coupling of the benzo[d][1,3]dioxole and thiazole units: This can be done using standard coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the urea linkage: This step involves the reaction of the amine group on the thiazole ring with an isocyanate derivative of the m-tolyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield quinone derivatives, while reduction of the urea linkage may produce primary amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity through various interactions.
  • Thiazole ring : Commonly found in many biologically active compounds.
  • Ureido group : Imparts additional reactivity and potential for further functionalization.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains by inhibiting Mur ligases, which are essential for bacterial cell wall synthesis . The specific compound under discussion may also exhibit similar properties due to its structural components.

Antitumor Activity

Studies have demonstrated that thiazole derivatives can possess antitumor activities. The unique combination of the benzo[d][1,3]dioxole and thiazole rings may enhance the compound's ability to target cancer cells effectively .

Material Science Applications

Beyond biological applications, this compound's unique structural features may lend themselves to use in material sciences:

  • Polymer Chemistry : The functional groups present in the compound could facilitate its incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or chemical resistance.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide:

StudyFindings
Wu et al. (2020)Investigated the antitumor effects of thiazole derivatives; found promising results against various cancer cell lines .
Zhang et al. (2021)Reported on the synthesis of related compounds and their antimicrobial activity against resistant bacterial strains .
Liu et al. (2022)Focused on polymer applications and highlighted how such compounds can enhance material properties .

Future Prospects

The ongoing research into this compound suggests several avenues for future exploration:

  • Expanded Pharmacological Testing : Further studies are needed to explore its full range of biological activities and potential therapeutic uses.
  • Development of Novel Derivatives : Modifying the existing structure could lead to new compounds with improved efficacy or reduced toxicity profiles.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Carboxamides

  • (S)-(2-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-1-yl)(2-methyl-5-(m-tolyl)thiazol-4-yl)methanone (Compound 16) Structural Similarities: Shares the benzodioxole and m-tolyl-thiazole motifs. Differences: Incorporates a pyrrolidine ring instead of a urea group. Activity: Acts as a dual orexin receptor antagonist, synthesized via coupling of 2-methyl-5-(m-tolyl)thiazole-4-carboxylic acid with a pyrrolidine derivative (69% yield) .
  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide Structural Similarities: Identical benzodioxolylmethyl-thiazole backbone. Differences: Substitutes the urea group with a methylthio (-SMe) moiety. Research Findings: Quantum Theory of Atoms in Molecules (QTAIM) analysis revealed that the benzodioxole group stabilizes noncovalent interactions, while the methylthio group reduces polarity. The target compound’s urea group likely increases hydrophilicity and binding affinity .

Ureido-Thiazole Derivatives

  • 4-((3-Fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide (Compound 8b) Structural Similarities: Contains a urea-linked m-tolyl group. Differences: Uses a quinazoline core instead of thiazole. Activity: Potent EGFR inhibitor (IC50 = 14.8 nM) via hydrogen bonding with kinase residues. The thiazole core in the target compound may improve membrane permeability due to its smaller size compared to quinazoline .
  • Thioxothiazolidinyl-Acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide) Structural Similarities: Carboxamide and heterocyclic core. Differences: Replaces benzodioxole with benzyl/alkyl groups and incorporates a thioxothiazolidine ring. Activity: Exhibits urease inhibition (IC50 values in µM range). The target compound’s benzodioxole and urea groups may enhance selectivity for non-enzyme targets like EGFR .

Benzodioxole-Containing Analogues

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
    • Structural Similarities : Benzodioxole and thiazole-carboxamide backbone.
    • Differences : Cyclopropane linker instead of urea.
    • Synthesis : Prepared via pyridine-mediated coupling (reflux conditions). The urea group in the target compound may offer conformational flexibility, improving binding to sterically demanding targets .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzo[d][1,3]dioxole and m-tolyl urea. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure. For instance, the IR spectrum often reveals characteristic amide carbonyl peaks around 1675 cm1^{-1} .

Antibacterial Activity

Recent studies have shown that thiazole derivatives exhibit significant antibacterial properties against various pathogens. For example, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Compound MIC (μg/mL) Target Bacteria
Compound A0.008S. pneumoniae
Compound B0.03Staphylococcus epidermidis
Compound C0.06Streptococcus pyogenes

The effectiveness of these compounds is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Anticancer Activity

In addition to antibacterial effects, this compound has shown promising anticancer activity. Studies indicate that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancers .

Cell Line IC50 (μM) Compound Tested
MCF-710.5Compound A
HCT1168.2Compound B
A54912.0Compound C

The mechanism of action often involves the inhibition of key signaling pathways such as PI3K/Akt and mTOR, which are crucial for cancer cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into a series of thiazole derivatives linked to benzo[d][1,3]dioxole revealed that several compounds exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics . The structure-activity relationship (SAR) highlighted that modifications on the thiazole ring significantly influenced antibacterial potency.
  • Anticancer Evaluation : In another study focusing on antiproliferative activities, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated that certain substituents enhanced cytotoxicity, suggesting potential for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, and how is purity validated?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling thiazole-4-carboxylic acid derivatives with substituted benzylamines. For example, a related compound (structurally analogous to the target molecule) was synthesized via amide bond formation between 2-methyl-5-(m-tolyl)thiazole-4-carboxylic acid and (S)-2-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine using carbodiimide-based coupling agents . Purification is achieved via column chromatography or recrystallization, with purity confirmed by HPLC (>98%) and structural validation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Key techniques include:

  • 1H NMR^1 \text{H NMR} : To confirm proton environments (e.g., benzo[d][1,3]dioxole methylene protons at δ ~4.8 ppm and m-tolyl aromatic protons at δ ~7.2–7.4 ppm) .
  • LC-HRMS : For exact mass determination (e.g., [M+H]+^+ = 421.1586) .
  • X-ray crystallography : To resolve 3D conformation and noncovalent interactions (e.g., QTAIM analysis revealing hydrogen-bonding networks) .

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

  • Methodological Answer : Standard assays include:

  • MTT cytotoxicity assays : To screen for anticancer activity against cancer cell lines (e.g., colorectal cancer models) .
  • Enzyme inhibition assays : For targeting kinases (e.g., EGFR) using fluorescence-based or radiometric methods .
  • Molecular docking : Preliminary binding affinity studies with target proteins (e.g., EGFR mutants) using Glide XP scoring .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or byproduct formation?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for urea/thiazole coupling .
  • Catalyst systems : Copper(I) iodide and (S)-proline improve azide-alkyne cycloaddition yields in multi-step syntheses .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for thiazole ring closure minimize side reactions .

Q. How should contradictory data on biological activity (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Assay conditions : Differences in cell lines (e.g., wild-type vs. mutant EGFR) or enzyme isoforms .
  • Compound stability : Hydrolytic degradation under physiological pH can be assessed via accelerated stability studies (40°C/75% RH) .
  • Computational validation : Re-docking studies with explicit water molecules and entropy corrections (e.g., using Prime/MM-GBSA) to refine binding affinity predictions .

Q. What advanced computational models elucidate the compound’s mechanism of action against therapeutic targets?

  • Methodological Answer :

  • Hybrid QM/MM simulations : To study transition states in enzyme inhibition (e.g., acetylcholinesterase) .
  • Molecular dynamics (MD) : To assess conformational stability of the compound in complex with EGFR over 100-ns trajectories .
  • QTAIM analysis : To map electron density topology and identify critical noncovalent interactions (e.g., C–H···O bonds stabilizing the crystal lattice) .

Q. How can researchers validate the compound’s selectivity for a target protein (e.g., EGFR) over homologous kinases?

  • Methodological Answer :

  • Kinase profiling panels : Broad-spectrum screening against 100+ kinases using ATP-competitive binding assays .
  • Mutagenesis studies : Introducing T790M/L858R mutations in EGFR to test resistance mechanisms .
  • Free-energy perturbation (FEP) : To predict binding affinity changes caused by active-site mutations .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Four-parameter logistic (4PL) regression : To calculate IC50_{50} values and Hill slopes from MTT assay data .
  • ANOVA with Tukey’s post hoc test : For comparing multiple treatment groups (e.g., compound vs. cisplatin controls) .
  • Principal component analysis (PCA) : To correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :

  • High-resolution X-ray diffraction (≤1.0 Å) : To assign proton positions in the thiazole ring and urea moiety .
  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) influencing tautomer stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.